5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c19-12-7-8-16(20)15(10-12)18(24)21-13-4-3-5-14(11-13)22-9-2-1-6-17(22)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBXBVMMAUXTRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, followed by bromination and chlorination reactions to introduce the bromine and chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound is employed in biological assays to study its effects on cellular processes and pathways.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related benzamide derivatives, highlighting key differences in substituents, molecular properties, and synthetic routes:
Structural and Functional Insights
Core Benzamide Scaffold : All compounds share a benzamide backbone, which serves as a versatile platform for derivatization. The target compound’s bromo and chloro substituents at positions 5 and 2, respectively, likely enhance hydrophobic interactions in binding pockets, similar to fluorine-substituted analogs in .
Hydrogen-Bonding Motifs: The 2-oxopiperidin-1-yl group in the target compound provides a hydrogen-bond acceptor (carbonyl oxygen), contrasting with the alkoxy chains in , which prioritize lipophilicity over polar interactions .
Synthetic Routes: The target compound’s synthesis likely involves coupling a substituted benzoyl chloride with a 3-(2-oxopiperidin-1-yl)aniline, analogous to methods described for trifluoropropyl benzamides in . Chromenone-substituted benzamides () may require additional steps, such as cyclization to form the chromenone ring .
Pharmacological Implications
- Solubility : Alkoxy-substituted analogs () may exhibit higher aqueous solubility than halogenated derivatives due to their flexible chains .
- Metabolic Stability: Fluorinated compounds () are likely more resistant to oxidative metabolism compared to the target compound’s piperidinone group, which could undergo enzymatic hydrolysis .
Biological Activity
5-Bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound with a complex structure that includes a benzamide core, halogen substituents, and a piperidinyl group. This unique combination contributes to its potential biological activities, particularly in medicinal chemistry. The compound has garnered attention for its possible role as an enzyme or receptor inhibitor, which can modulate various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 421.7 g/mol. The structure is characterized by:
- Bromine and Chlorine Substituents : These halogens are known to influence the compound's reactivity and interaction with biological targets.
- Piperidinyl Group : This moiety may enhance the compound's ability to interact with specific receptors or enzymes.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Bromination and Chlorination : Starting from 2-chlorobenzamide, bromination introduces the bromine atom at the desired position.
- Formation of the Piperidinyl Intermediate : This step involves coupling with 3-(2-oxopiperidin-1-yl)aniline using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes, affecting cellular processes such as:
- Cell Proliferation : By inhibiting specific kinases or phosphatases, the compound can alter signaling pathways that regulate cell growth.
- Apoptosis : Its interactions may also induce programmed cell death in certain cancerous cells.
Receptor Modulation
The compound is hypothesized to interact with several receptors, potentially leading to varied pharmacological effects:
- GABA Receptors : Similar compounds have shown affinity for GABA receptors, suggesting potential anxiolytic or anticonvulsant properties.
- Serotonin Receptors : The structural features may also allow it to modulate serotonin pathways, influencing mood and anxiety.
In Vitro Studies
In vitro assays have demonstrated that 5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-y)phenyl]benzamide exhibits significant inhibitory activity against specific cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 10 | Inhibition of cell cycle progression |
| MCF7 | 15 | Induction of apoptosis |
These findings suggest that the compound could be further explored as a potential therapeutic agent in cancer treatment.
Comparative Analysis
When compared to structurally similar compounds, such as 5-bromo-N-[4-methylphenyl]benzamide, the unique combination of halogens in 5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-y)phenyl]benzamide appears to enhance its biological activity. Studies indicate that:
| Compound | Activity Level |
|---|---|
| 5-Bromo-N-[4-methylphenyl]benzamide | Low |
| 5-Bromo-2-chloro-N-[3-(2-oxopiperidin)] | High |
Q & A
Q. Advanced
- Docking studies : Software like AutoDock Vina or Schrödinger Suite models binding to kinases or GPCRs, guided by the compound’s halogen-bonding propensity .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs .
- Quantum mechanics (QM) : DFT calculations (e.g., Gaussian 16) evaluate electronic effects of bromine/chlorine substituents on reactivity .
What protocols ensure compound stability during storage?
Q. Basic
- Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring degradation via HPLC.
- Light sensitivity : Use amber vials to prevent photodegradation of the benzamide core.
- Lyophilization : For long-term storage, lyophilize in inert atmospheres (argon) to prevent hydrolysis of the 2-oxopiperidinone ring .
How can solubility limitations in biological assays be mitigated?
Q. Advanced
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility without cytotoxicity.
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability.
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
What strategies guide the design of analogs with improved pharmacological profiles?
Q. Advanced
- Structure-activity relationship (SAR) : Replace bromine with electron-withdrawing groups (e.g., CF) to enhance target affinity .
- Bioisosteric replacement : Substitute the 2-oxopiperidinone ring with morpholinone or tetrahydropyran to modulate metabolic stability .
- Fragment-based screening : Identify critical pharmacophores using X-ray co-crystallization data .
Notes
- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., SPR vs. ITC for binding affinity).
- Advanced Tools : Integrate AI-driven platforms (e.g., COMSOL Multiphysics) for reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
